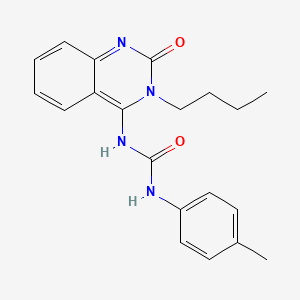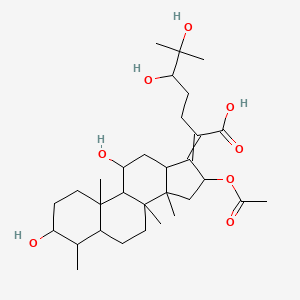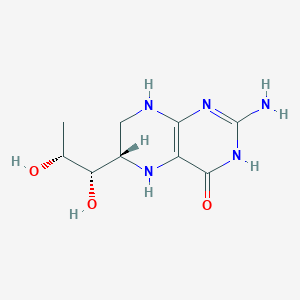
1,2-Dichloro-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-dihydroacenaphthylene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbonIt is characterized by its molecular formula C12H8Cl2 and a molecular weight of 223.1 g/mol .
Vorbereitungsmethoden
1,2-Dichloro-1,2-dihydroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene. The reaction typically requires the presence of chlorine gas and a suitable solvent, such as chloroform or ethyl acetate. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
1,2-Dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex polycyclic aromatic hydrocarbons, such as Corannulene.
Biology: Its potential as a polyploidizing agent in plants has been explored.
Industry: This compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to various chemical transformations, including the formation of new bonds and the cleavage of existing ones. The specific pathways involved depend on the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
cis-1,4-Dichloro-2-butene: This compound also contains chlorine atoms and undergoes similar types of reactions, including substitution and reduction.
1,2-Dichloroethylene: Another chlorinated compound that shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5448-26-0 |
|---|---|
Molekularformel |
C12H8Cl2 |
Molekulargewicht |
223.09 g/mol |
IUPAC-Name |
1,2-dichloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |
InChI-Schlüssel |
YXSOZTOONQRVSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


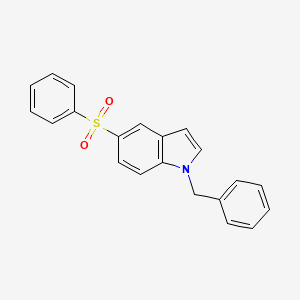
![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

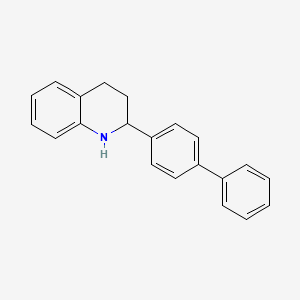
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)

